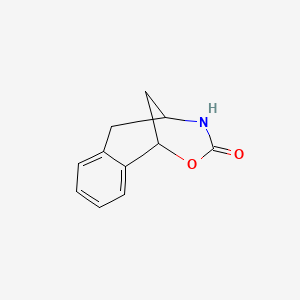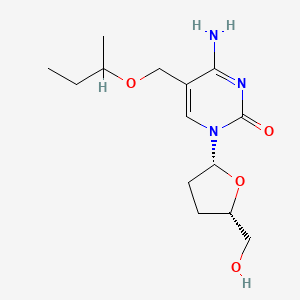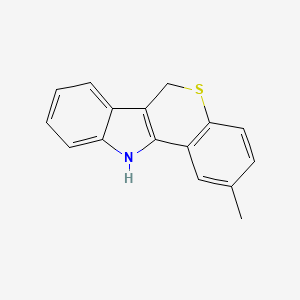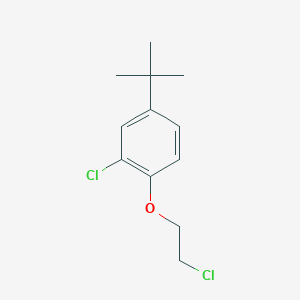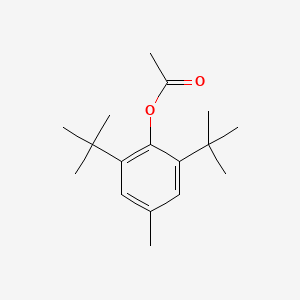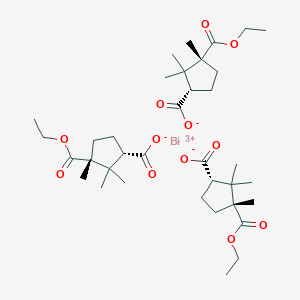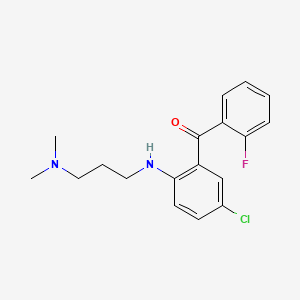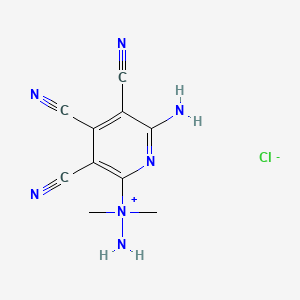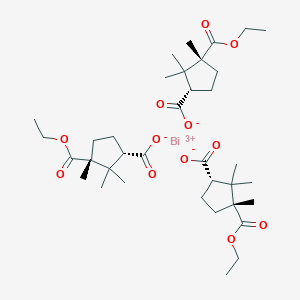
Bismuth ethyl camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth ethyl camphorate: is a chemical compound known for its therapeutic applications, particularly in the treatment of syphilis. It is a liposoluble bismuth salt of ethyl camphoric acid, with the molecular formula C36H57BiO12 and a molecular weight of 890.81 g/mol . This compound has been studied for its spirocheticidal effectiveness, which is crucial in the rapid healing of syphilitic lesions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized from sodium ethyl camphorate and bismuth nitrate. The reaction involves the combination of these two reagents under controlled conditions to form the desired bismuth salt . The process typically involves dissolving sodium ethyl camphorate in a suitable solvent, such as chloroform or ether, and then adding bismuth nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced as an amorphous solid with a faint aromatic odor, which softens at 55°C and melts at 61-67°C .
Chemical Reactions Analysis
Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.
Substitution: The ethyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include bismuth oxides, reduced bismuth compounds, and substituted camphorate derivatives.
Scientific Research Applications
Chemistry: In chemistry, bismuth ethyl camphorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the preparation of other bismuth-containing compounds.
Biology: The compound has been studied for its biological activity, particularly its antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Historically, this compound was used in the treatment of syphilis. Its spirocheticidal properties made it an effective adjunct to arsphenamines in treating this disease . Although its use has declined with the advent of modern antibiotics, it remains a compound of interest in medical research.
Industry: In the industrial sector, this compound is used in the formulation of certain pharmaceuticals and as a catalyst in chemical reactions. Its solubility in various organic solvents makes it versatile for different applications.
Mechanism of Action
The mechanism by which bismuth ethyl camphorate exerts its effects involves the inhibition of bacterial enzymes and disruption of cellular processes. The compound targets specific molecular pathways in bacteria, leading to cell death. Its liposolubility allows it to penetrate bacterial cell membranes effectively, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Bismuth subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth subgallate: Employed as an astringent and antiseptic.
Comparison: Bismuth ethyl camphorate is unique due to its specific application in treating syphilis and its liposolubility, which enhances its effectiveness. Unlike bismuth subsalicylate and bismuth subnitrate, which are primarily used for gastrointestinal and general medical purposes, this compound has a more targeted antimicrobial action against syphilitic bacteria .
Properties
CAS No. |
834-35-5 |
|---|---|
Molecular Formula |
C36H57BiO12 |
Molecular Weight |
890.8 g/mol |
IUPAC Name |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
InChI Key |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
Canonical SMILES |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


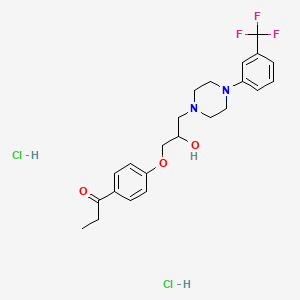
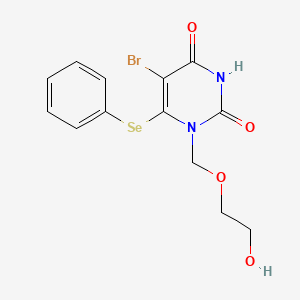
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
